1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
Description
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a compound that features a urea backbone with thiophene substituents Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is commonly found in various organic compounds
Properties
IUPAC Name |
1-[(1-thiophen-3-ylcyclopentyl)methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c19-15(17-10-14-4-3-8-21-14)18-12-16(6-1-2-7-16)13-5-9-20-11-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLHMKGHPDMLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves the reaction of thiophene derivatives with urea or its analogs. One common method is the nucleophilic substitution reaction where thiophene-2-carboxaldehyde reacts with cyclopentylamine to form an intermediate, which is then treated with isocyanate to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and may require catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea backbone or the thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the urea backbone can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A compound with a similar thiophene structure but different functional groups.
Cyclopentylurea: A compound with a similar urea backbone but different substituents.
Thiophene-3-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is unique due to its combination of thiophene rings and a urea backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
The compound 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a thiourea derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of thiourea derivatives typically involves the reaction of isocyanates with thiols or amines. For the compound , the synthetic pathway includes:
- Starting Materials : Thiophen-2-ylmethanamine and a suitable isocyanate.
- Reaction Conditions : The reaction is conducted under anhydrous conditions, often utilizing solvents like methanol or tetrahydrofuran.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry.
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been tested against various cancer cell lines:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 28.7 | 15.9 | 27.9 |
| OVCAR-4 (Ovarian) | 15.1 | - | - |
These results suggest that the compound may inhibit cell proliferation effectively, with varying potency across different cancer types .
Anti-inflammatory and Antiallergic Effects
The compound has shown promising results in anti-inflammatory assays, particularly in reducing neutrophil degranulation and mast cell degranulation. This is crucial for conditions such as asthma and allergic reactions where mast cells play a significant role .
Antimicrobial Activity
Thiourea derivatives have been reported to possess antimicrobial properties against various bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| K. pneumoniae | - |
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds with biological targets due to the presence of NH groups in their structure. This property facilitates interactions with various enzymes and receptors involved in disease processes.
Interaction with Caspases and Topoisomerases
Studies have indicated that similar compounds can interact with caspases and topoisomerases, which are critical in apoptosis and DNA replication respectively. The inhibition of these enzymes can lead to increased apoptosis in cancer cells, providing a mechanism for the observed anticancer effects .
Case Studies
Several studies have explored the biological activity of thiourea derivatives:
- Study on Anticancer Activity : A comprehensive study evaluated the effects of various thiourea derivatives on multiple cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents .
- Anti-inflammatory Research : In vitro studies showed that certain thiourea compounds could significantly inhibit the release of pro-inflammatory cytokines from activated immune cells, suggesting a mechanism for their anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
